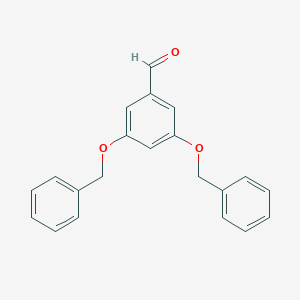![molecular formula C63H110O15 B085948 Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate] CAS No. 106-80-9](/img/structure/B85948.png)
Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate], also known as PTAAO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is a tri-functional epoxy compound that contains three oxirane rings, making it highly reactive and versatile. In
Mecanismo De Acción
The mechanism of action of Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate] is not fully understood, but it is believed to involve the reaction of its oxirane rings with various functional groups present in the target molecules. This reaction can result in the formation of covalent bonds, which can lead to the cross-linking of polymers or the modification of surfaces.
Efectos Bioquímicos Y Fisiológicos
Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate] has not been extensively studied for its biochemical and physiological effects. However, it is believed to be non-toxic and biocompatible, which makes it a promising candidate for various biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate] in lab experiments is its high reactivity and versatility. It can be used to cross-link various polymers and modify different surfaces, which makes it a useful tool for various research applications. However, one of the limitations of using Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate] is its complex synthesis process, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for research on Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate]. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the exploration of new applications for Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate] in biomedical research, such as drug delivery, tissue engineering, and wound healing. Additionally, the mechanism of action of Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate] needs to be further elucidated to fully understand its potential applications in scientific research.
Métodos De Síntesis
Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate] can be synthesized through a multi-step reaction process that involves the use of various reagents and catalysts. The first step involves the reaction of glycidol with octanoic acid to form the intermediate product, octyl glycidyl ether. This intermediate is then reacted with acetic anhydride to form the acetylated product, 3-(2-acetoxyoctyl)oxirane-2-octanoate. The final step involves the reaction of this product with propane-1,2,3-triol in the presence of a base catalyst to form Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate].
Aplicaciones Científicas De Investigación
Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate] has been extensively studied for its potential applications in scientific research. It has been used as a cross-linking agent for the preparation of hydrogels, which can be used for drug delivery, tissue engineering, and wound healing. Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate] has also been used as a surface modifier for the preparation of polymer nanocomposites, which can be used for various applications such as sensors, membranes, and coatings.
Propiedades
Número CAS |
106-80-9 |
|---|---|
Nombre del producto |
Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate] |
Fórmula molecular |
C63H110O15 |
Peso molecular |
1107.5 g/mol |
Nombre IUPAC |
2,3-bis[8-[3-(2-acetyloxyoctyl)oxiran-2-yl]octanoyloxy]propyl 8-[3-(2-acetyloxyoctyl)oxiran-2-yl]octanoate |
InChI |
InChI=1S/C63H110O15/c1-7-10-13-25-34-51(72-48(4)64)43-58-55(76-58)37-28-19-16-22-31-40-61(67)70-46-54(75-63(69)42-33-24-18-21-30-39-57-60(78-57)45-53(74-50(6)66)36-27-15-12-9-3)47-71-62(68)41-32-23-17-20-29-38-56-59(77-56)44-52(73-49(5)65)35-26-14-11-8-2/h51-60H,7-47H2,1-6H3 |
Clave InChI |
DGIWOGQHXKIJCM-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CC1C(O1)CCCCCCCC(=O)OCC(COC(=O)CCCCCCCC2C(O2)CC(CCCCCC)OC(=O)C)OC(=O)CCCCCCCC3C(O3)CC(CCCCCC)OC(=O)C)OC(=O)C |
SMILES canónico |
CCCCCCC(CC1C(O1)CCCCCCCC(=O)OCC(COC(=O)CCCCCCCC2C(O2)CC(CCCCCC)OC(=O)C)OC(=O)CCCCCCCC3C(O3)CC(CCCCCC)OC(=O)C)OC(=O)C |
Otros números CAS |
106-80-9 |
Sinónimos |
propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



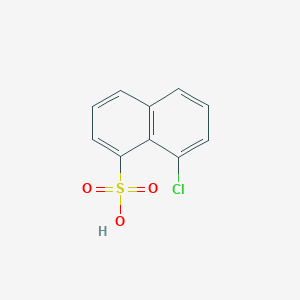
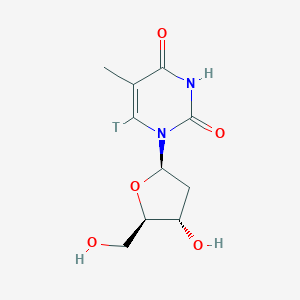
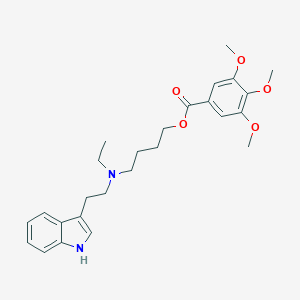
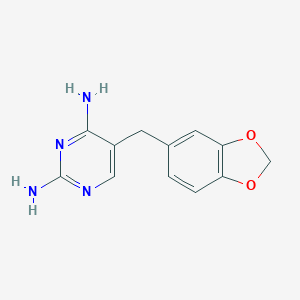

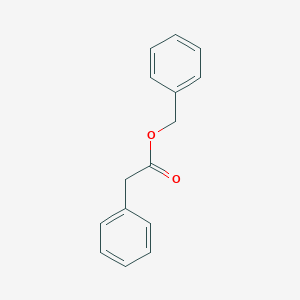
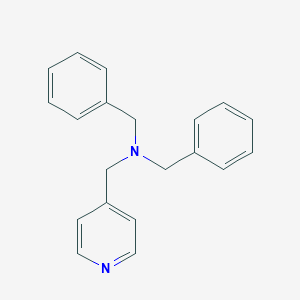
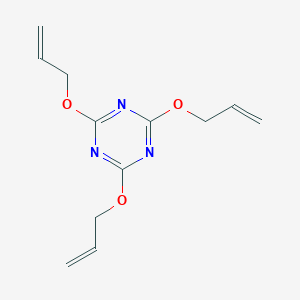

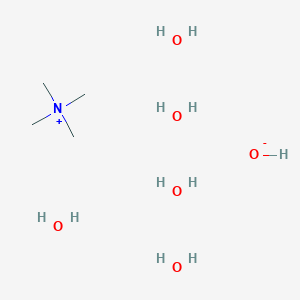
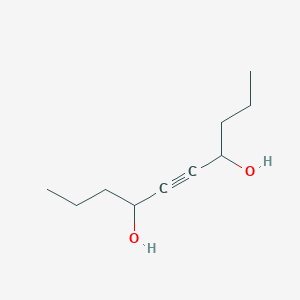
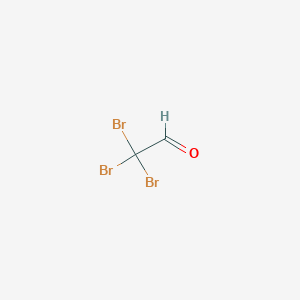
![8,9-Dihydro-5H-5,9-methanobenzo[7]annulen-7(6H)-one](/img/structure/B85891.png)
